molecular formula C13H12BrN3O2 B11924473 Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate CAS No. 1260810-13-6

Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate

Cat. No.: B11924473
CAS No.: 1260810-13-6
M. Wt: 322.16 g/mol
InChI Key: QIUHTOOQZOAPNJ-UHFFFAOYSA-N
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Description

Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate is a pyrimidine-derived benzoate ester characterized by a bromine atom at the 5-position of the pyrimidine ring and an amino linker connecting the pyrimidine to the benzoate moiety. The bromine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ethyl ester group enhances lipophilicity. Synthetically, it is typically prepared via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and ethyl 4-aminobenzoate under basic conditions or using catalysts like 4-toluenesulfonic acid in dioxane .

Properties

CAS No.

1260810-13-6

Molecular Formula

C13H12BrN3O2

Molecular Weight

322.16 g/mol

IUPAC Name

ethyl 4-[(5-bromopyrimidin-2-yl)amino]benzoate

InChI

InChI=1S/C13H12BrN3O2/c1-2-19-12(18)9-3-5-11(6-4-9)17-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3,(H,15,16,17)

InChI Key

QIUHTOOQZOAPNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate typically involves the reaction of 5-bromopyrimidine-2-amine with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

2.1.1. Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate
  • Structural Differences: Replaces the bromine with chlorine and substitutes the amino group with a carbamoyl (-CONH-) linker.
  • Hydrogen Bonding: The carbamoyl group enables stronger hydrogen bonding compared to the amino group, as observed in its crystal structure (mean C–C bond length = 0.003 Å, R factor = 0.036) .
  • Applications : Likely used in crystallography studies due to its stable packing motifs.
2.1.2. Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate (CAS 5448-04-4)
  • Structural Differences : Incorporates a methyl group at the 6-position and a phenyl group at the 2-position of the pyrimidine.
  • Electronic Effects: Methyl acts as an electron-donating group, contrasting with bromine’s electron-withdrawing nature.
  • Applications : Reported in chemical libraries (e.g., CHEMBL1427575) for drug discovery .

Heterocyclic Variants

2.2.1. Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structural Differences : Replaces pyrimidine with pyridazine (two adjacent nitrogen atoms).
  • Implications: Electronic Properties: Pyridazine’s electron-deficient nature may enhance reactivity in SNAr reactions.
2.2.2. Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)
  • Structural Differences : Substitutes pyrimidine with a 3-methylisoxazole ring connected via an ether linkage.
  • Implications: Solubility: The ether linkage may improve aqueous solubility compared to amino-linked analogs. Stability: Isoxazole rings are prone to hydrolysis under acidic conditions, limiting utility in certain formulations .

Physicochemical and Reactivity Comparison

Compound Substituent (Pyrimidine) Linker Type Key Properties
Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate 5-Bromo Amino (-NH-) High halogen bonding potential; moderate lipophilicity
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate 5-Chloro Carbamoyl (-CONH-) Strong hydrogen bonding; crystalline stability
Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate 6-Methyl, 2-Phenyl Amino (-NH-) Steric hindrance; enhanced aromaticity
I-6230 (Pyridazin-3-yl analog) Pyridazine Phenethylamino Electron-deficient core; kinase-targeting potential
  • Reactivity Trends :
    • Bromine in the target compound enhances leaving-group ability in substitution reactions compared to chlorine or methyl analogs.
    • Carbamoyl-containing analogs exhibit higher thermal stability due to intermolecular hydrogen bonding .

Biological Activity

Ethyl 4-((5-bromopyrimidin-2-yl)amino)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyrimidine ring substituted with a bromine atom. The presence of the ethyl group enhances lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom in the pyrimidine ring can enhance binding affinity due to halogen bonding, which is crucial for the compound's effectiveness against various biological pathways.

Enzyme Inhibition

Studies indicate that similar compounds with pyrimidine scaffolds exhibit enzyme inhibition properties. For instance, certain derivatives have shown inhibition against kinases involved in cancer and infectious diseases. The mechanism often involves competitive inhibition where the compound mimics the substrate or binds to the active site of the enzyme, preventing substrate access.

Structure-Activity Relationship (SAR)

The SAR studies of related compounds reveal that modifications on the pyrimidine and benzoate moieties significantly influence biological activity.

CompoundSubstituentIC50 (µM)Activity Description
Compound A4-F-C6H40.11High cytotoxicity against cancer cells
Compound B2-Pyridyl0.12Moderate cytotoxicity; improved stability
This compound-TBDPotential inhibitor; further studies needed

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial disruption.
  • Antimicrobial Activity : Similar compounds have shown promise against various bacterial strains, indicating that this compound could also possess antibacterial properties, potentially acting through cell wall synthesis inhibition.
  • Cytoprotective Effects : Research indicates that derivatives with similar structures can provide cytoprotection against oxidative stress, suggesting that this compound might enhance cellular resilience under stress conditions.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrimidine derivatives for their anticancer efficacy. This compound was tested alongside other analogs, showing promising results in inhibiting the growth of various cancer cell lines with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Activity

Research on structurally similar compounds indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The MIC values ranged from 1 to 10 µg/mL, suggesting potential therapeutic applications in treating bacterial infections.

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